molecular formula C20H24F3N3O2 B11486102 N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Cat. No.: B11486102
M. Wt: 395.4 g/mol
InChI Key: WZBJIELYCQMDMA-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24F3N3O2

Molecular Weight

395.4 g/mol

IUPAC Name

N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide

InChI

InChI=1S/C20H24F3N3O2/c1-2-3-13-16(27)24-19(20(21,22)23)18(28)26(15-11-7-8-12-15)17(25-19)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3,(H,24,27)

InChI Key

WZBJIELYCQMDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)C3CCCC3)C(F)(F)F

Origin of Product

United States

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